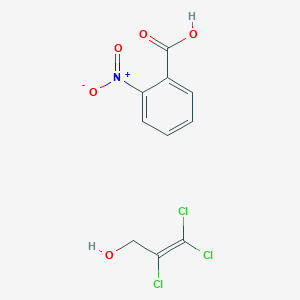
2-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions . 2,3,3-Trichloroprop-2-en-1-ol is an organic compound with the formula C₃H₃Cl₃O. It is a chlorinated alcohol and is used in various industrial applications .
Preparation Methods
2-Nitrobenzoic acid: can be prepared by the oxidation of 2-nitrotoluene with nitric acid . Another method involves the nitration of benzoic acid . Industrial production typically involves these methods due to their efficiency and yield.
2,3,3-Trichloroprop-2-en-1-ol: can be synthesized by the chlorination of allyl alcohol. This process involves the addition of chlorine to allyl alcohol, resulting in the formation of the trichlorinated product . Industrial production methods may vary, but they generally follow similar synthetic routes.
Chemical Reactions Analysis
2-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Formation of Acid Chlorides: The carboxylic acid group can be converted to an acid chloride using chlorinating agents.
2,3,3-Trichloroprop-2-en-1-ol: undergoes reactions typical of alcohols and chlorinated compounds:
Dehydration: It can be dehydrated to form alkenes.
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Scientific Research Applications
2-Nitrobenzoic acid: is used in:
Organic Synthesis: As a reagent for various chemical reactions.
Biological Research: As a growth supplement for certain bacterial strains.
Analytical Chemistry: For the protection of amine groups.
2,3,3-Trichloroprop-2-en-1-ol: is used in:
Industrial Applications: As a solvent and in the production of other chemicals.
Chemical Research: For studying the reactivity of chlorinated alcohols.
Mechanism of Action
2-Nitrobenzoic acid: exerts its effects through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides . These reactions are facilitated by various enzymes and chemical reagents.
2,3,3-Trichloroprop-2-en-1-ol: acts primarily through its alcohol and chlorine groups. The alcohol group can undergo oxidation and dehydration, while the chlorine atoms can participate in substitution reactions .
Comparison with Similar Compounds
2-Nitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid . its ortho configuration makes it unique in terms of reactivity and applications.
2,3,3-Trichloroprop-2-en-1-ol: can be compared to other chlorinated alcohols, such as 2,3-dichloropropanol and 2,3-dibromo-2-propen-1-ol . Its trichlorinated structure provides distinct chemical properties and reactivity.
Properties
CAS No. |
62798-87-2 |
|---|---|
Molecular Formula |
C10H8Cl3NO5 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
InChI Key |
BPGHOSAJKMMYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].C(C(=C(Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



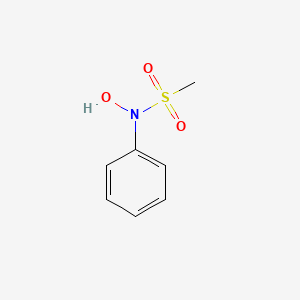
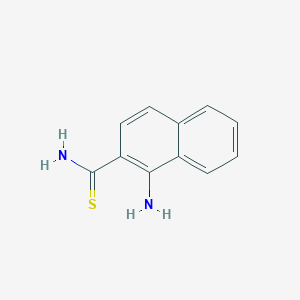

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
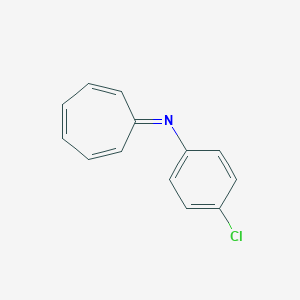
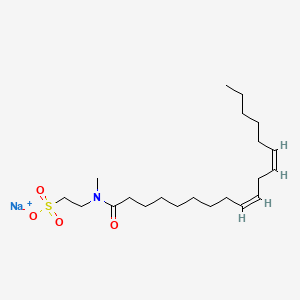
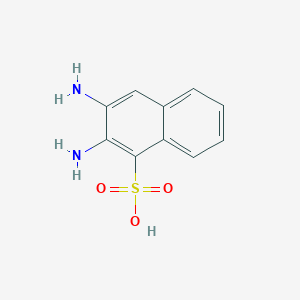


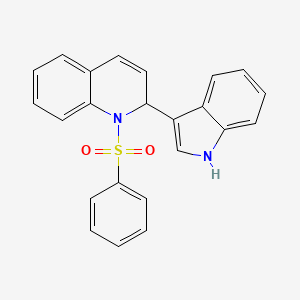

![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
